molecular formula C15H9NO5 B6377120 2-Cyano-5-(3,5-dicarboxyphenyl)phenol CAS No. 1261954-11-3

2-Cyano-5-(3,5-dicarboxyphenyl)phenol

Cat. No.: B6377120
CAS No.: 1261954-11-3
M. Wt: 283.23 g/mol
InChI Key: SSLXQMGTJVTAHD-UHFFFAOYSA-N
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Description

2-Cyano-5-(3,5-dicarboxyphenyl)phenol is an organic compound with the molecular formula C15H9NO5 and a molecular weight of 283.24 g/mol . This compound is characterized by the presence of a cyano group (-CN) and two carboxylic acid groups (-COOH) attached to a phenyl ring, which is further connected to another phenyl ring bearing a hydroxyl group (-OH). It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dicarboxybenzaldehyde and 2-cyanophenol.

    Condensation Reaction: The 3,5-dicarboxybenzaldehyde undergoes a condensation reaction with 2-cyanophenol in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3,5-dicarboxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a quinone derivative.

    Reduction: The cyano group (-CN) can be reduced to an amine group (-NH2) under suitable conditions.

    Substitution: The carboxylic acid groups (-COOH) can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

2-Cyano-5-(3,5-dicarboxyphenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(3,5-dicarboxyphenyl)phenol
  • 2-Cyano-5-(4-carboxyphenyl)phenol
  • 2-Cyano-5-(3,4-dicarboxyphenyl)phenol

Uniqueness

2-Cyano-5-(3,5-dicarboxyphenyl)phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(4-cyano-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c16-7-9-2-1-8(6-13(9)17)10-3-11(14(18)19)5-12(4-10)15(20)21/h1-6,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLXQMGTJVTAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684971
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-11-3
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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